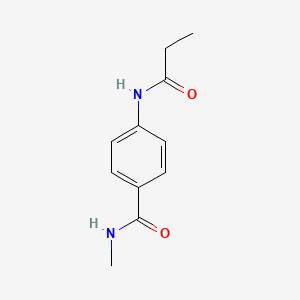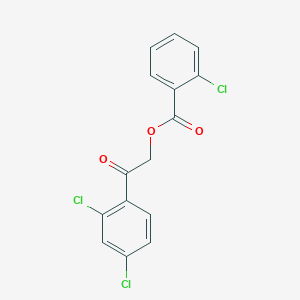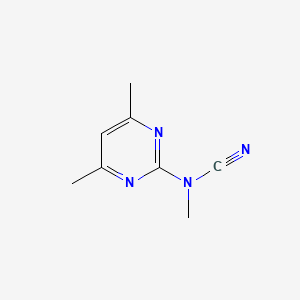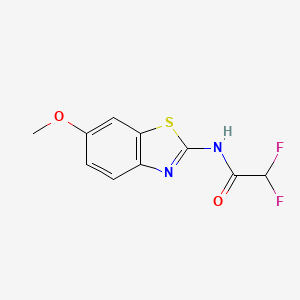
4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dimethylphenyl 4-morpholinecarboxylate is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with chlorine and two methyl groups, and a morpholine ring attached via a carboxylate group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 396.3±42.0 °C and a predicted density of 1.247±0.06 g/cm3 at 20 °C and 760 Torr. Its predicted pKa is -1.87±0.20 .Wirkmechanismus
The mechanism of action of 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate is not fully understood. However, it is believed that its antibacterial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. This compound has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a positive effect on cognitive function. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can have a positive effect on overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a valuable tool in microbiology research. However, this compound has been found to be toxic to certain cell types, which can limit its use in some experiments. In addition, this compound is relatively expensive, which can limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate. One potential area of research is the development of new antibacterial and antifungal agents based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been found to exhibit antibacterial, antifungal, and anticancer properties, and has several biochemical and physiological effects. While this compound has advantages in lab experiments, such as its ability to inhibit the growth of microorganisms, it also has limitations, such as toxicity to certain cell types and its relatively high cost. There are several future directions for research on this compound, including the development of new antibacterial and antifungal agents and investigation of its potential use in cancer treatment.
Synthesemethoden
4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate can be synthesized through various methods, including the reaction of 4-chloro-3,5-dimethylphenol with morpholine and chloroformate, as well as the reaction of 4-chloro-3,5-dimethylphenol with morpholine and phosgene. The former method is preferred due to its higher yield and simplicity. The reaction takes place in the presence of a base catalyst and an organic solvent, such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus niger. In addition, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9-7-11(8-10(2)12(9)14)18-13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCAVOXOZWZNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5865252.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)



![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)